Product packaging for 3-Phenylpropyl valerate(Cat. No.:CAS No. 5451-88-7)

3-Phenylpropyl valerate

Cat. No.: B1614661
CAS No.: 5451-88-7
M. Wt: 220.31 g/mol
InChI Key: OKFJJLRWQHMYCM-UHFFFAOYSA-N
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Description

Significance and Research Context of 3-Phenylpropyl Valerate (B167501)

3-Phenylpropyl valerate is a member of the broader class of fragrance compounds known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). nih.gov This group of chemicals is characterized by an aryl alkyl alcohol moiety esterified with a simple carboxylic acid. nih.gov The primary significance of this compound lies in its olfactory properties, which are generally described as fruity and floral, making it a valuable ingredient in the formulation of perfumes, cosmetics, and as a flavoring agent in various food products. ontosight.ai

Academic and industrial research into this compound and related esters is often driven by the desire to discover and synthesize new fragrance and flavor compounds. benthamdirect.com Investigations in this area typically focus on structure-activity relationships, aiming to understand how modifications to the molecular structure influence the resulting scent and flavor profiles. jfda-online.com Furthermore, research into synthetic methodologies for these esters is a key area of study, with an emphasis on developing efficient, cost-effective, and environmentally benign production processes. jetir.orgrsc.org While some esters are explored for potential biological activities such as antimicrobial or anti-inflammatory properties, research into this compound in these areas is limited. ontosight.ai

Historical Perspective of this compound Research

The study of synthetic fragrance esters like this compound is rooted in the development of organic chemistry in the 19th century. The first synthetic aroma chemicals began to emerge in the mid-1800s, with notable milestones such as the synthesis of coumarin (B35378) in 1868 by William Henry Perkin. getpresso.comcarrementbelle.comsylvaine-delacourte.com These early discoveries laid the groundwork for the modern fragrance industry by providing alternatives to costly and sometimes scarce natural extracts. getpresso.com

The industrial production of synthetic vanillin (B372448) in 1874 marked a significant turning point, demonstrating the commercial viability of synthesized fragrance compounds. sylvaine-delacourte.comppsheth.com Throughout the late 19th and early 20th centuries, chemists continued to isolate and synthesize various aroma molecules, rapidly expanding the perfumer's palette. sylvaine-delacourte.comfragranceconservatory.com The development of esterification techniques, such as the Fischer-Speier esterification first described in 1895, provided a fundamental chemical reaction for the synthesis of a wide array of esters, including those with fragrance properties. The systematic investigation of esters formed from different alcohols and carboxylic acids, including 3-phenylpropanol and valeric acid, became a logical progression in the quest for new and interesting scents.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound primarily falls within the domain of applied organic chemistry, with a strong focus on its application in the flavor and fragrance industry. The main objectives of this research can be summarized as follows:

Synthesis and Optimization: A significant area of research is the development and optimization of synthetic routes to this compound. This includes the investigation of various catalytic systems, such as traditional acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), as well as the exploration of greener alternatives like solid acid catalysts and enzymatic catalysts (lipases). jetir.orgrsc.orgresearchgate.net The goal is to achieve high yields and purity while minimizing environmental impact and production costs. jetir.orgrsc.org

Analytical Characterization: The development of robust analytical methods for the identification and quantification of this compound is another key objective. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for separating the compound from complex mixtures and confirming its identity. jfda-online.comnih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed for detailed structural elucidation. rsc.orgmdpi.com

Structure-Odor Relationship Studies: While not always focused solely on this compound, a broader objective of fragrance chemistry research is to understand the relationship between a molecule's structure and its perceived odor. By studying a series of related esters, researchers can identify the structural motifs responsible for particular scent characteristics. This knowledge aids in the rational design of new fragrance molecules with desired olfactory properties.

Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₂₀O₂ ontosight.ai
Molecular Weight 220.31 g/mol ontosight.ai
CAS Number 5451-88-7 ontosight.ai
Appearance Colorless liquid thegoodscentscompany.com
Odor Profile Fruity, Floral ontosight.ai

Spectroscopic Data Overview

Spectroscopic TechniqueKey Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Used for separation, identification, and quantification of the compound in a mixture. The mass spectrum provides a unique fragmentation pattern for structural confirmation. jfda-online.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination. rsc.orgmdpi.com
Infrared (IR) Spectroscopy Used to identify the presence of key functional groups, particularly the characteristic ester carbonyl (C=O) stretching vibration. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B1614661 3-Phenylpropyl valerate CAS No. 5451-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropyl pentanoate
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InChI

InChI=1S/C14H20O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFJJLRWQHMYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60202927
Record name 3-Phenylpropyl valerate
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Molecular Weight

220.31 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5451-88-7
Record name Pentanoic acid, 3-phenylpropyl ester
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Record name 3-Phenylpropyl valerate
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Record name Valeric acid, 3-phenylpropyl ester
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Record name 3-PHENYLPROPYL VALERATE
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Synthetic Methodologies and Chemical Transformations of 3 Phenylpropyl Valerate

Established Synthetic Pathways to 3-Phenylpropyl Valerate (B167501)

The most conventional and widely practiced method for synthesizing 3-Phenylpropyl valerate is through direct esterification. This pathway is valued for its reliability and straightforwardness, utilizing readily available starting materials.

Esterification Reactions in this compound Synthesis

The primary established route to this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3-phenylpropanol with valeric acid. The process typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl group of the valeric acid, thereby activating it for nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, water, a byproduct of the reaction, is usually removed through methods like azeotropic distillation.

3-Phenylpropanol + Valeric Acid ⇌ this compound + Water

This method is a cornerstone of ester synthesis due to its operational simplicity and cost-effectiveness.

ReactantCAS NumberRole
3-Phenylpropanol122-97-4Alcohol
Valeric Acid109-52-4Carboxylic Acid
Sulfuric Acid7664-93-9Catalyst

Advanced and Emerging Synthetic Approaches for this compound

In the quest for more efficient, selective, and environmentally benign synthetic routes, advanced catalytic strategies are being explored. These methods aim to overcome the limitations of traditional esterification, such as harsh reaction conditions and the generation of waste.

Catalytic Strategies in this compound Production

Modern catalysis offers sophisticated tools for the synthesis of esters like this compound, providing alternatives that can enhance reaction rates, improve selectivity, and operate under milder conditions.

Transition metal catalysis represents a powerful strategy for constructing complex molecules and offers innovative pathways for ester synthesis. iupac.org These catalysts can facilitate reactions that are otherwise difficult to achieve, often with high selectivity and efficiency. mdpi.com While direct synthesis of this compound using this method is not extensively documented, the synthesis of analogous compounds, such as 3-phenylpropyl benzoate (B1203000), provides a strong precedent. ias.ac.inresearchgate.net

For instance, a multifunctional catalyst comprising palladium (Pd) supported on a zeolitic imidazolate framework (ZIF-8) has been successfully used in the one-pot synthesis of 3-phenylpropyl benzoate. ias.ac.inresearchgate.net This process involves an initial transesterification followed by selective hydrogenation of a C=C double bond, showcasing the versatility of transition metal catalysts. ias.ac.inresearchgate.net Such a strategy could be adapted for the synthesis of this compound derivatives, where the metal catalyst's role is to facilitate the coupling of precursors under mild conditions, potentially avoiding the need for strong acids and high temperatures. liv.ac.uk

Table of Transition Metal Catalysis Findings for a Related Ester

Catalyst Reactants Product Key Findings

Organocatalysis has emerged as a significant branch of catalysis, utilizing small, metal-free organic molecules to accelerate chemical reactions. This approach avoids the potential for metal contamination in the final product and often operates under mild, environmentally friendly conditions. For esterification reactions, organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP), N-heterocyclic carbenes (NHCs), and various Brønsted acids can be employed.

In the context of this compound synthesis, an organocatalyst could activate the valeric acid or an acyl donor, making it more susceptible to nucleophilic attack by 3-phenylpropanol. This methodology offers a greener alternative to traditional acid catalysis, potentially leading to higher yields and purities by minimizing side reactions that can occur under harsh acidic conditions.

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity and operation under mild conditions. mdpi.com Lipases are a class of enzymes particularly effective for catalyzing esterification reactions. nih.govmdpi.com The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (often sold as Novozym 435), is a well-established green method for synthesizing various esters. researchgate.net

The biocatalytic synthesis of this compound would involve the reaction of 3-phenylpropanol and valeric acid in a non-aqueous solvent to shift the equilibrium towards ester formation. biointerfaceresearch.com This enzymatic approach is highly chemo-, regio-, and enantioselective, which is a significant advantage over conventional chemical methods. mdpi.com The mild reaction conditions (typically moderate temperatures and neutral pH) preserve the integrity of the reactants and products, leading to a cleaner reaction profile. nih.gov Furthermore, the immobilization of the enzyme allows for easy separation from the reaction mixture and repeated reuse, enhancing the economic and environmental viability of the process. researchgate.net

Table of Biocatalytic Synthesis Parameters for Esters

Enzyme Typical Substrates Reaction Type Advantages
Candida antarctica Lipase B (CAL-B) Alcohols, Carboxylic Acids Esterification High selectivity, Mild conditions, Reusability. researchgate.net
Rhizopus chinensis Lipase (RCL) Fatty Acids, Alcohols Esterification Excellent catalytic activity in non-aqueous media. biointerfaceresearch.com
Enzyme-Mediated Synthesis of this compound

The enzymatic synthesis of this compound, primarily through esterification, has been a focal point of research due to its alignment with green chemistry principles. Lipases are the most commonly employed enzymes for this transformation, demonstrating high catalytic activity and selectivity under mild conditions.

One notable study focused on the lipase-catalyzed preparation of various 3-phenylpropyl alkanoates, including this compound. nih.gov This research highlights the efficacy of immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, as a highly effective biocatalyst for the esterification of 3-phenylpropan-1-ol with the corresponding fatty acids. nih.gov The use of immobilized enzymes is advantageous as it simplifies catalyst recovery and reuse, contributing to the economic feasibility of the process. scielo.br

The synthesis is typically carried out by reacting 3-phenylpropanol with valeric acid in the presence of the lipase. The reaction equilibrium is driven towards the product side, often by removing the water formed during the reaction, for instance, by performing the reaction in vacuo. nih.gov Research into the enzymatic synthesis of similar esters, such as propyl-phenyl acetate (B1210297), has demonstrated that high conversions (up to 96.1%) can be achieved in relatively short reaction times under optimized conditions. nih.govresearchgate.netresearcher.life These studies provide a strong basis for the efficient synthesis of this compound.

Key parameters influencing the yield and reaction rate in enzyme-mediated synthesis include temperature, substrate molar ratio, enzyme loading, and the nature of the solvent (or lack thereof). While organic solvents can be used, there is a significant trend towards solvent-free systems to further enhance the green credentials of the process. ulpgc.es

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comunica.itchemrxiv.org Key metrics used to evaluate the "greenness" of a synthetic route include atom economy, E-factor (environmental factor), and process mass intensity (PMI). mdpi.comresearchgate.netscientificupdate.com

Solvent-Free and Aqueous Medium Synthesis of this compound

A significant advancement in the green synthesis of this compound is the development of solvent-free reaction conditions. ulpgc.es By eliminating the need for organic solvents, these methods reduce waste, minimize environmental pollution, and often lead to simpler downstream processing.

The lipase-catalyzed synthesis of 3-phenylpropyl alkanoates has been successfully demonstrated in the absence of any solvent. nih.gov In these systems, the reactants themselves act as the reaction medium. This approach not only improves the environmental profile of the synthesis but can also enhance reaction rates and yields. For instance, solvent-free enzymatic synthesis of other esters has shown high conversion rates and volumetric productivity. ulpgc.esnih.gov The reaction is typically conducted at moderate temperatures to maintain enzyme activity and stability. nih.govulpgc.es

While aqueous medium synthesis is a cornerstone of green chemistry, for esterification reactions like the formation of this compound, the presence of water is generally unfavorable as it can promote the reverse hydrolysis reaction. However, enzymatic reactions in aqueous media are being explored for other transformations.

Ionic Liquid Applications in this compound Chemistry

Ionic liquids (ILs) have emerged as promising alternative reaction media for chemical synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. researchinschools.orgnih.gov In the context of this compound synthesis, ionic liquids can serve as both solvents and catalysts, potentially enhancing reaction rates and selectivity.

Acidic ionic liquids, in particular, have been shown to effectively catalyze esterification reactions. researchinschools.orgnih.gov They can act as Brønsted or Lewis acids, similar to conventional catalysts like sulfuric acid, but with the added benefits of being non-volatile and often recyclable. researchinschools.org For the synthesis of this compound, an acidic ionic liquid could be employed to catalyze the reaction between 3-phenylpropanol and valeric acid. The use of ionic liquids can also facilitate product separation, as many esters have low solubility in certain ILs, leading to biphasic systems from which the product can be easily decanted. researchinschools.org

Furthermore, the combination of enzymatic catalysis with ionic liquids is an area of active research. While challenges exist regarding enzyme stability and activity in some ionic liquids, successful examples of lipase-catalyzed esterifications in these media have been reported for other esters. mdpi.comresearchgate.net

Microwave-Assisted and Ultrasound-Promoted Synthesis

To accelerate reaction rates and improve energy efficiency, non-conventional energy sources like microwave irradiation and ultrasound are being explored for the synthesis of esters, including potentially this compound.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times for esterification reactions, often from hours to minutes. sciepub.comijsdr.org The rapid heating provided by microwaves can lead to higher yields and cleaner reactions. sciepub.com In the context of this compound synthesis, a mixture of 3-phenylpropanol, valeric acid, and a suitable catalyst could be subjected to microwave irradiation to achieve rapid ester formation. Studies on the microwave-assisted synthesis of other esters have demonstrated the feasibility and benefits of this approach. mdpi.comijsdr.orgmdpi.com

Ultrasound-promoted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. researchgate.net This can lead to increased reaction rates and yields under milder conditions. nih.govnih.govbiointerfaceresearch.com The application of ultrasound to the esterification of valeric acid with various alcohols has been successfully demonstrated, suggesting its potential for the synthesis of this compound. nih.gov Ultrasound can be used in conjunction with enzymatic catalysis, where it has been shown to increase the reaction rate and conversion in the acylation of various compounds. nih.gov

Electroorganic Synthesis of this compound and Analogues

Electroorganic synthesis represents an alternative, green approach to chemical transformations, using electricity to drive reactions. google.comgre.ac.uk For the synthesis of esters, electrochemical methods can offer advantages over traditional chemical routes by avoiding the need for stoichiometric reagents and often operating under mild conditions.

One potential electroorganic route to this compound could involve the anodic oxidation of a mixture of 3-phenylpropionic acid and a suitable alkane, or the electrolysis of an aqueous solution of an aliphatic carboxylic acid. google.com While specific examples of the direct electrosynthesis of this compound are not prominent in the literature, the fundamental principles of electroorganic chemistry support its feasibility. For instance, the electrochemical synthesis of esters from carboxylic acids has been demonstrated, providing a proof-of-concept for this approach. google.comresearchgate.net

Mechanistic Investigations of this compound Formation

The mechanism of this compound formation is dependent on the synthetic methodology employed. In the case of enzyme-mediated synthesis, which is the most studied green route, the reaction proceeds via a well-established lipase-catalyzed esterification mechanism.

This mechanism involves the formation of a tetrahedral intermediate through the nucleophilic attack of a serine residue in the lipase's active site on the carbonyl carbon of valeric acid. nih.govresearchgate.netresearchgate.net This is followed by the elimination of a water molecule and the formation of an acyl-enzyme intermediate. Subsequently, 3-phenylpropanol acts as a nucleophile, attacking the acyl-enzyme intermediate to form another tetrahedral intermediate. Finally, the this compound ester is released from the enzyme, and the catalytic cycle is regenerated. nih.govresearchgate.netresearchgate.net The kinetics of such reactions are influenced by factors such as substrate concentration, temperature, and water activity. nih.govnih.gov

Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous esterification reactions, particularly those catalyzed by lipases, which are common in the production of flavor and fragrance esters.

Research on the lipase-catalyzed synthesis of similar esters, such as propyl-phenyl acetate, provides a framework for understanding the kinetics of this compound formation. In a study involving the synthesis of propyl-phenyl acetate using immobilized Candida antarctica lipase-B (CAL-B), the reaction was found to follow a second-order kinetic model. nih.gov This suggests that the rate of reaction is dependent on the concentrations of both the alcohol and the carboxylic acid. The initial reaction rate for this analogous synthesis was recorded at 113.5 mM/min under optimized conditions. nih.gov

Kinetic models for enzyme-catalyzed reactions, such as the synthesis of propyl benzoate, have also been described by a ternary complex model, where the alcohol can exhibit inhibitory effects at higher concentrations. nih.gov This is a crucial consideration for optimizing industrial synthesis to maximize yield and efficiency.

Thermodynamic parameters for these reactions indicate that they are influenced by temperature. For the synthesis of propyl-phenyl acetate, an increase in temperature was studied to understand its effect on the Gibbs free energy (ΔG), indicating that lipase activity is optimal at moderate temperatures (e.g., 40 °C). nih.gov The activation energy for the synthesis of propyl benzoate using an immobilized lipase was determined to be 16.2 kcal/mol, providing an estimate of the energy barrier that must be overcome for the reaction to proceed. nih.gov

Table 1: Comparative Kinetic Data for Analogous Ester Syntheses

Ester Catalyst Kinetic Model Key Findings
Propyl-phenyl acetate Immobilized Candida antarctica lipase-B Second-Order Max conversion of 96.1% achieved at 40 °C. High initial reaction rate observed. nih.gov
Propyl benzoate Immobilized Candida cylindracea lipase Ternary Complex (Ping-Pong Bi-Bi with alcohol inhibition) Activation energy found to be 16.2 kcal/mol. Propanol showed inhibitory effects at high concentrations. nih.gov

Stereochemical Control in Derivatization

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. fda.gov Therefore, stereochemical control is not a factor in its standard synthesis from achiral precursors. However, stereochemistry becomes a critical consideration under two potential scenarios:

Use of Chiral Precursors: If a chiral derivative of 3-phenyl-1-propanol (B195566) or valeric acid were used, the resulting ester would be chiral. For example, if a substituent were introduced on the propyl chain of the alcohol, creating a stereocenter, the esterification reaction would need to be controlled to produce the desired stereoisomer.

Enzymatic Resolutions: Biocatalysts like lipases can exhibit high enantioselectivity. If a racemic mixture of a chiral alcohol precursor were used, a lipase could selectively acylate one enantiomer, allowing for the separation of the esterified product from the unreacted enantiomer. This technique, known as kinetic resolution, is widely applied in the synthesis of optically active compounds. Studies have shown that lipases can be used for the enantioselective transesterification of racemic alcohols, achieving high yields and enantiomeric excess (>99%). mdpi.com

While no specific research on the stereoselective derivatization of this compound is available, these established principles of asymmetric synthesis and biocatalysis represent viable pathways for creating chiral analogues.

Derivatization and Functionalization of this compound

The this compound molecule offers several sites for chemical modification: the ester group, the aromatic phenyl ring, and the aliphatic chains. Standard ester reactions provide a basis for many potential derivatization and functionalization pathways. libretexts.orglibretexts.org

Hydrolysis (Saponification): The most fundamental reaction of esters is hydrolysis, which cleaves the ester bond. Under basic conditions (saponification), typically using an aqueous base like sodium hydroxide (B78521) (NaOH), this compound can be converted back to its parent alcohol and the salt of the carboxylic acid: 3-phenyl-1-propanol and sodium valerate. saskoer.ca Subsequent acidification will yield valeric acid. This reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the alkoxide byproduct drives the equilibrium forward. saskoer.ca

Transesterification: This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the alcohol moiety. For example, reacting this compound with methanol (B129727) would yield methyl valerate and 3-phenyl-1-propanol. libretexts.org This reaction is typically reversible and driven to completion by using a large excess of the new alcohol or by removing one of the products. libretexts.org

Reduction: The ester group can be reduced using strong reducing agents.

With Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce the ester to two primary alcohols: 3-phenyl-1-propanol (from the original alcohol part) and 1-pentanol (B3423595) (from the valerate part). libretexts.orgyoutube.com

With Diisobutylaluminum Hydride (DIBAL-H): Under controlled conditions (e.g., low temperature), the reaction can be stopped at the aldehyde stage, yielding 3-phenyl-1-propanol and pentanal. libretexts.org

Reaction with Grignard Reagents: Treatment with two or more equivalents of a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. The reaction first proceeds via nucleophilic acyl substitution to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. libretexts.orgyoutube.com

Functionalization of the Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions and catalysts used, functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or acyl (-COR) groups can be introduced onto the ring, typically at the ortho and para positions due to the activating nature of the alkyl substituent.

Table 2: Summary of Derivatization Reactions for this compound

Reaction Reagents Major Product(s)
Hydrolysis (Saponification) NaOH, H₂O then H₃O⁺ 3-Phenyl-1-propanol + Valeric Acid
Transesterification R'-OH, H⁺ or R'O⁻ 3-Phenyl-1-propanol + Valeric acid ester (R'-O-CO-(CH₂)₃CH₃)
Reduction (Strong) 1) LiAlH₄ 2) H₂O 3-Phenyl-1-propanol + 1-Pentanol
Reduction (Partial) 1) DIBAL-H (-78 °C) 2) H₂O 3-Phenyl-1-propanol + Pentanal
Grignard Reaction 1) 2 eq. R-MgX 2) H₃O⁺ 3-Phenyl-1-propanol + Tertiary alcohol derived from valerate
Aromatic Nitration HNO₃, H₂SO₄ Nitrated this compound derivatives

Advanced Analytical Characterization of 3 Phenylpropyl Valerate

Spectroscopic Techniques for Structural Elucidation of 3-Phenylpropyl Valerate (B167501)

Spectroscopy is fundamental to confirming the molecular structure of 3-phenylpropyl valerate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy : In ¹H NMR, the spectrum of this compound would exhibit distinct signals corresponding to the chemically non-equivalent protons. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (~7.2-7.4 ppm). The protons of the propyl and valerate chains appear in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are expected around 4.1 ppm, while the methylene group adjacent to the phenyl ring (-CH₂-Ph) would resonate at approximately 2.7 ppm. The remaining aliphatic protons of the valerate and propyl chains would produce signals between 0.9 and 2.3 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (~173 ppm). The carbons of the aromatic ring would produce signals in the 126-141 ppm range. The carbon of the methylene group attached to the ester oxygen (-O-CH₂) is expected around 64 ppm, while the other aliphatic carbons of the propyl and valerate chains would resonate in the upfield region of the spectrum, typically between 13 and 34 ppm. nih.gov

Predicted NMR Data for this compound

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Carbonyl (C=O)-~173
Aromatic C-H~7.2-7.4 (m)~126-129
Aromatic C (quaternary)-~141
-O-CH₂-CH₂-~4.1 (t)~64
-CH₂-CH₂-Ph~2.7 (t)~32
-O-CH₂-CH₂-CH₂-~2.0 (m)~30
C=O-CH₂-CH₂-~2.3 (t)~34
Valerate Chain (-CH₂-CH₂-CH₃)~1.6 (m)~27
Valerate Chain (-CH₂-CH₂-CH₃)~1.4 (m)~22
Valerate Chain (-CH₃)~0.9 (t)~14

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1730-1750 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester linkage in the 1100-1300 cm⁻¹ region. The spectrum also shows C-H stretching vibrations for the sp²-hybridized carbons of the aromatic ring (above 3000 cm⁻¹) and the sp³-hybridized carbons of the aliphatic chains (below 3000 cm⁻¹). Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information. The symmetric vibrations of the benzene (B151609) ring, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum. The C=O stretch is also observable, though generally weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes are also present.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
C-H StretchAromatic3000 - 3100IR, Raman
C-H StretchAliphatic2850 - 3000IR, Raman
C=O StretchEster1730 - 1750IR (Strong), Raman (Weak)
C=C StretchAromatic Ring1450 - 1600IR, Raman
C-O StretchEster1100 - 1300IR (Strong)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV absorption is primarily due to the phenyl group. The benzene ring gives rise to characteristic π → π* transitions, which are typically observed as a strong absorption band around 200-220 nm and a series of weaker, fine-structured bands between 240-270 nm. The ester carbonyl group exhibits a weak n → π* transition, which may be obscured by the stronger absorptions of the aromatic ring.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₂₀O₂) is 220.31 g/mol . nih.gov

When analyzed by electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺˙) would be observed at an m/z of 220. The fragmentation pattern provides significant structural information. Common fragmentation pathways for esters include:

Alpha-cleavage on either side of the carbonyl group.

McLafferty rearrangement , if a gamma-hydrogen is available on the alkyl chain of the valerate portion.

Cleavage of the C-O bond of the ester.

Fragmentation of the phenylpropyl side chain, often leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a related phenylpropyl fragment.

In GC-MS analysis, the most abundant fragment ion (base peak) for this compound is often observed at m/z 118. nih.gov This fragment likely corresponds to the phenylpropyl moiety after loss of the valerate group and rearrangement.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. mdpi.com They allow for the separation of this compound from complex mixtures prior to its detection and characterization by the mass spectrometer, ensuring accurate identification and quantification.

Major Expected Fragments in the Mass Spectrum of this compound

m/zProposed Ion Fragment
220[C₁₄H₂₀O₂]⁺˙ (Molecular Ion)
118[C₉H₁₀]⁺˙ (Phenylpropene radical cation)
117[C₉H₉]⁺ (Phenylallyl cation)
102[C₅H₁₀O₂]⁺˙ (Valeric acid radical cation)
91[C₇H₇]⁺ (Tropylium ion)
85[C₅H₉O]⁺ (Valeryl cation)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 1-10 nm of a material's surface. fu-berlin.de While not typically used for the bulk analysis of a liquid ester like this compound, XPS would be highly relevant if the compound were part of a surface film, coating, or adsorbed onto a solid substrate.

If applied, XPS could:

Confirm Elemental Composition : Detect the presence of carbon and oxygen on the surface.

Determine Chemical States : High-resolution scans of the C 1s and O 1s regions would allow for the differentiation of carbon and oxygen atoms based on their bonding environments. The C 1s spectrum could be deconvoluted to show separate peaks for carbon in C-C/C-H (aliphatic), C-Ph (aromatic), C-O (ester), and O-C=O (ester carbonyl) environments. Similarly, the O 1s spectrum would distinguish between the carbonyl oxygen (C=O) and the single-bonded oxygen (C-O). These differences in binding energy are known as chemical shifts and provide direct evidence of the compound's functional groups on the surface. academie-sciences.fr

Chromatographic Methods for Analysis of this compound

Chromatographic methods are essential for the separation, identification, and quantification of this compound from mixtures.

Gas Chromatography (GC) : Given its volatility, GC is the premier technique for the analysis of this compound. The compound can be separated from other volatile components on a capillary column. The choice of the stationary phase is critical for achieving good resolution. Kovats retention indices, which normalize retention times relative to n-alkanes, are used for standardized identification. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC can also be used, particularly for analyzing less volatile mixtures or for preparative-scale separations. A reversed-phase method, using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile (B52724)/water gradient, would be a common approach for separating this compound from related compounds. researchgate.net Detection is typically achieved using a UV detector, which is sensitive to the compound's aromatic ring.

Reported Chromatographic Data for this compound

TechniqueColumn TypeKovats Retention Index
Gas ChromatographyStandard Non-Polar1635 nih.gov
Gas ChromatographyStandard Polar2183 nih.gov

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities based on both the retention time of the compound and its mass spectrum. For this compound, typical GC-MS analysis would involve a non-polar or medium-polarity capillary column, such as a DB-5 or HP-5ms. The NIST Mass Spectrometry Data Center provides Kovats retention indices for this compound, which are 1635 on a standard non-polar column and 2183 on a standard polar column. These indices are crucial for the tentative identification of the compound in complex mixtures.

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power, which is particularly beneficial when analyzing complex matrices where co-elution can be a major issue. In GCxGC, two columns with different stationary phase selectivities are coupled, providing a much higher peak capacity than single-column GC. For the analysis of flavor and fragrance compounds like this compound in food or environmental samples, a typical GCxGC setup might involve a non-polar first-dimension column and a polar second-dimension column. This allows for the separation of compounds based on both their boiling points and polarities, effectively spreading the analytes across a two-dimensional chromatogram. This technique has been successfully applied to the detailed profiling of volatile compounds in complex samples like cocoa, demonstrating its utility for resolving intricate mixtures of esters, aldehydes, ketones, and other aroma compounds. unito.it

A hypothetical GCxGC-TOFMS (Time-of-Flight Mass Spectrometry) analysis of a complex essential oil sample containing this compound could yield the following parameters:

ParameterCondition
First Dimension ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Second Dimension ColumnDB-1701 (1.5 m x 0.1 mm ID, 0.1 µm film thickness)
Oven Temperature ProgramInitial 40°C (hold 2 min), ramp to 250°C at 5°C/min (hold 5 min)
Modulation Period6 s
MS DetectorTime-of-Flight (TOF)
Expected 1D Retention Time~20-25 min
Expected 2D Retention Time~2-3 s

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

While GC is often the method of choice for volatile esters, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), offer alternative and sometimes advantageous approaches, particularly for less volatile compounds or when derivatization is not desirable. For a compound like this compound, which possesses an aromatic ring, reversed-phase HPLC with UV detection is a suitable technique. nih.govsielc.comhelixchrom.comrsc.org

A typical HPLC method for the analysis of aromatic esters would utilize a C18 or a phenyl-hexyl stationary phase. sielc.com The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water, often with a gradient elution to ensure adequate separation of compounds with varying polarities. UPLC, with its use of smaller particle size columns (sub-2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. nih.gov This can be particularly advantageous for high-throughput screening of samples.

The following table outlines a potential UPLC-MS/MS method for the analysis of this compound in a beverage matrix:

ParameterCondition
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 min
Flow Rate0.4 mL/min
DetectionTandem Mass Spectrometry (MS/MS)
Ionization ModePositive Electrospray Ionization (ESI+)

Advanced Sample Preparation Techniques for Complex Matrices

The successful analysis of this compound in complex matrices such as food, beverages, and environmental samples is highly dependent on the sample preparation step. nih.gov The goal is to isolate the analyte of interest from interfering matrix components, thereby improving the accuracy and sensitivity of the subsequent analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a traditional and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases. For the extraction of a relatively non-polar ester like this compound from an aqueous matrix, a non-polar organic solvent such as hexane (B92381) or dichloromethane (B109758) would be employed. btbuspxb.comresearchgate.net While effective, LLE can be labor-intensive and may require large volumes of organic solvents.

Solid-phase extraction (SPE) offers a more efficient and often more selective alternative to LLE. sigmaaldrich.comchromatographyonline.comscioninstruments.comorganomation.com For this compound, a reversed-phase SPE sorbent, such as C18 or a phenyl-based sorbent, would be appropriate for extraction from aqueous samples. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. The choice of a phenyl-based sorbent can offer additional selectivity for aromatic compounds through π-π interactions. chromatographyonline.com

Microextraction Techniques (e.g., SPME, PALME)

In recent years, microextraction techniques have gained popularity due to their numerous advantages, including reduced solvent consumption, simplicity, and ease of automation. Solid-phase microextraction (SPME) is a solvent-free technique that utilizes a coated fiber to extract and concentrate analytes from a sample. sigmaaldrich.comyoutube.comyoutube.com For volatile compounds like this compound, headspace SPME is often preferred, where the fiber is exposed to the vapor phase above the sample. The choice of fiber coating is critical for efficient extraction; a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often a good choice for a broad range of flavor compounds, including esters. youtube.com Optimization of parameters such as extraction time, temperature, and sample agitation is crucial for achieving reproducible and sensitive results. youtube.comresearchgate.net

Parallel Artificial Liquid Membrane Extraction (PALME) is a newer microextraction technique that involves the extraction of analytes from a sample, through a thin organic solvent membrane, and into an acceptor solution. wiley.comwiley.comresearchgate.net This technique can provide high enrichment factors and excellent sample cleanup. For a neutral compound like this compound, the driving force for extraction is the partitioning of the analyte between the aqueous sample, the organic liquid membrane, and the acceptor phase.

A comparison of these microextraction techniques for the analysis of this compound is presented below:

TechniquePrincipleAdvantagesConsiderations
SPMEPartitioning of analyte between sample and coated fiberSolvent-free, simple, automatableFiber lifetime, matrix effects
PALMEExtraction through a liquid membrane into an acceptor phaseHigh enrichment, excellent cleanup, low solvent useMembrane stability, optimization of parameters

Quantitative Analysis and Method Validation for this compound

Accurate quantification of this compound requires a properly validated analytical method. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. impactfactor.orgenvironics.com The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For the quantitative analysis of this compound by GC-MS or LC-MS, an internal standard is often used to correct for variations in sample preparation and instrument response. A suitable internal standard would be a compound with similar chemical and physical properties to this compound but not present in the sample.

The validation of a quantitative method for this compound in a fruit juice matrix, for instance, would involve the following steps:

Specificity: Analyzing a blank matrix to ensure no interfering peaks are present at the retention time of this compound.

Linearity: Preparing a series of calibration standards at different concentrations and demonstrating a linear relationship between the concentration and the instrument response. A correlation coefficient (r²) of >0.99 is typically desired.

Accuracy: Spiking a blank matrix with a known amount of this compound at different concentration levels and calculating the percent recovery. Recoveries in the range of 80-120% are generally considered acceptable. scielo.br

Precision: Assessing the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple replicates of a sample. The relative standard deviation (RSD) should typically be less than 15%.

LOD and LOQ: Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The following table summarizes typical acceptance criteria for the validation of an analytical method for this compound:

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Recovery)80 - 120%
Precision (RSD)≤ 15%
SpecificityNo significant interference at the retention time of the analyte

Biological Activity and Toxicological Research of 3 Phenylpropyl Valerate

In Vivo Pharmacological Investigations

Specific in vivo pharmacological investigations for 3-phenylpropyl valerate (B167501) are scarce in the available scientific literature. Broader research into esters with structural similarities has explored various pharmacological activities. For example, novel esters of gamma-aminobutyric acid (GABA) with monocyclic terpenes have been synthesized and shown to possess high analgesic, anti-inflammatory, and prolonged anticonvulsant actions in animal models. mdpi.com These effects are thought to be mediated through modulation of TRP-channels and binding to GABA receptors. mdpi.com However, it is crucial to note that these compounds are structurally distinct from 3-phenylpropyl valerate, and therefore, these pharmacological properties cannot be directly extrapolated.

Toxicological Profiles and Risk Assessment Frameworks for this compound and Related Esters

The toxicological profile of this compound is primarily understood through its inclusion in groups of fragrance ingredients that have undergone comprehensive safety assessments. As a member of the cinnamyl phenylpropyl compounds and the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group, its safety is supported by data from these broader categories. nih.govresearchgate.netnih.govnih.gov These groups share common structural features, metabolic pathways, and toxicological profiles. nih.govresearchgate.netresearchgate.net The primary metabolism for these esters occurs via carboxylesterases, breaking them down into their corresponding alcohol (3-phenylpropanol) and carboxylic acid (valeric acid). nih.gov

Acute and Sub-acute Toxicity Studies

Esters in the cinnamyl phenylpropyl and AAASAE groups generally exhibit low acute toxicity. nih.govresearchgate.netnih.govlu.se For instance, the oral LD50 for the related compound 3-phenylpropyl acetate (B1210297) in rats is reported as 4700 mg/kg. thegoodscentscompany.com Another related ester, 3-phenylpropyl isobutyrate, has an oral LD50 in rats of >5000 mg/kg. thegoodscentscompany.com Repeat-dose toxicity studies on these groups of materials have not shown significant toxicity. nih.govresearchgate.netresearchgate.net

Table 1: Acute Oral Toxicity Data for Compounds Related to this compound

CompoundSpeciesRouteLD50Reference
3-Phenylpropyl AcetateRatOral4700 mg/kg thegoodscentscompany.com
3-Phenylpropyl IsobutyrateRatOral>5000 mg/kg thegoodscentscompany.com

Genotoxicity and Mutagenicity Assessments

Comprehensive reviews of cinnamyl phenylpropyl materials and the AAASAE group have concluded that these substances are not mutagenic or genotoxic. nih.govresearchgate.net No mutagenic activity was observed in bacterial assays, and they showed little to no genotoxicity in both in vitro and in vivo mammalian cell assays. nih.govresearchgate.netlu.se All in vivo micronucleus assays conducted on aryl alkyl alcohols, the parent compounds of these esters, were negative. cabidigitallibrary.org

Developmental and Reproductive Toxicology

Data on the developmental and reproductive toxicology of this compound specifically is limited. However, assessments of the broader AAASAE group indicate no adverse effects on reproductive function. nih.govlu.se The No Observed Adverse Effect Levels (NOAELs) for maternal and developmental toxicity for aryl alkyl alcohols are reported to be far in excess of current human exposure levels. cabidigitallibrary.org While studies on other types of esters, such as certain organophosphate and phthalate (B1215562) esters, have shown reproductive and developmental toxicity, these compounds are structurally and toxicologically distinct from this compound. nih.govnih.govmdpi.com

Skin Irritation and Sensitization Studies

As fragrance ingredients, the potential for skin irritation and sensitization is a critical toxicological endpoint. Human dermatological studies have shown that cinnamyl phenylpropyl materials are generally not irritants or sensitizers at the low concentrations found in consumer products. nih.govresearchgate.netresearchgate.net Similarly, the AAASAE group is generally not considered irritating or sensitizing at current exposure levels. nih.govlu.se

For example, a human study on 3-phenylpropyl isobutyrate at an 8% solution showed no irritation or sensitization. thegoodscentscompany.com Likewise, 3-phenylpropyl acetate in an 8% solution was found to be non-irritating and non-sensitizing in humans. thegoodscentscompany.com While these materials are considered to have a low sensitization potential, reactions have been noted in fragrance-sensitive individuals with the parent alcohol, 3-phenyl-1-propanol (B195566), at a 5% concentration in petrolatum. nih.govresearchgate.netresearchgate.net

Table 2: Skin Irritation and Sensitization Data for Related Phenylpropyl Esters

CompoundTest TypeSpeciesConcentrationResultReference
3-Phenylpropyl IsobutyrateHuman Patch TestHuman8%No irritation or sensitization thegoodscentscompany.com
3-Phenylpropyl AcetateHuman Patch TestHuman8%No irritation or sensitization thegoodscentscompany.com

Metabolic Fate and Biotransformation Pathways of this compound

The metabolic fate of this compound, a xenobiotic compound, is primarily governed by enzymatic biotransformation reactions that facilitate its elimination from the body. While specific in-vivo metabolic studies on this compound are not extensively documented, its biotransformation can be predicted based on its chemical structure as an ester and the established metabolic pathways for its constituent moieties: 3-phenylpropanol and valeric acid. The metabolic process is anticipated to occur in distinct phases, beginning with the initial hydrolysis of the ester bond, followed by the further metabolism of the resulting alcohol and carboxylic acid.

The primary pathway for the metabolism of this compound is initiated by the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by various esterases present in the blood, liver, and other tissues, yielding 3-phenylpropanol and valeric acid as the primary metabolites.

Table 1: Initial Hydrolysis of this compound

Substrate Enzyme Products
This compoundEsterases3-Phenylpropanol + Valeric Acid

Following hydrolysis, 3-phenylpropanol and valeric acid enter their respective metabolic pathways.

Metabolism of 3-Phenylpropanol:

The 3-phenylpropanol moiety undergoes a series of oxidation reactions. The initial step involves the oxidation of the primary alcohol to its corresponding aldehyde, 3-phenylpropanal. This is followed by further oxidation to a carboxylic acid, 3-phenylpropionic acid. This acid can then be subject to side-chain oxidation, ultimately leading to the formation of benzoic acid. Benzoic acid is then typically conjugated with glycine (B1666218) to form hippuric acid, which is readily excreted in the urine.

Table 2: Biotransformation Pathway of the 3-Phenylpropanol Moiety

Metabolite Reaction Key Enzymes Resulting Product
3-PhenylpropanolAlcohol OxidationAlcohol Dehydrogenase3-Phenylpropanal
3-PhenylpropanalAldehyde OxidationAldehyde Dehydrogenase3-Phenylpropionic acid
3-Phenylpropionic acidSide-chain OxidationCytochrome P450 enzymesBenzoic acid
Benzoic acidGlycine ConjugationGlycine N-acyltransferaseHippuric acid

Metabolism of Valeric Acid:

Valeric acid, a short-chain fatty acid, is primarily metabolized in the liver. metwarebio.comnih.gov It undergoes β-oxidation, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA and propionyl-CoA. metwarebio.com These products can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways. metwarebio.com In rat liver, valeric acid is rapidly metabolized to acetate and propionate. nih.govpharmacompass.com

Table 3: Biotransformation Pathway of the Valeric Acid Moiety

Metabolite Pathway Key Products
Valeric Acidβ-OxidationAcetyl-CoA + Propionyl-CoA
Valeric AcidHepatic MetabolismAcetate + Propionate

Computational and Theoretical Studies of 3 Phenylpropyl Valerate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to investigate the conformational landscape, intermolecular interactions, and dynamic behavior of molecules like 3-phenylpropyl valerate (B167501). These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone.

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules. For 3-phenylpropyl valerate, DFT could be employed to determine a variety of properties. A study on the acid-catalyzed esterification mechanism of carboxylic acids utilized DFT to understand reactivity, selectivity, and stability. researchgate.net

A computational study on 3-phenylpropyl radicals using DFT and G3-type composite calculations determined the relative importance of fragmentation and cyclization reactions. nih.gov This research indicated that cyclization is generally the more significant reaction, with energetic barriers largely determined by the stability of the reactant radical and steric factors. nih.gov While this study focuses on a radical species, the computational approaches are directly applicable to understanding the bond dissociation energies and potential reaction pathways of this compound.

Table 1: Predicted Molecular Properties of this compound using Computational Methods

PropertyPredicted Value/InformationComputational MethodSignificance
Molecular Weight220.31 g/mol N/ABasic molecular property.
Molecular FormulaC14H20O2N/ABasic molecular property.
Optimized GeometryFlexible chain with multiple low-energy conformersDFTDetermines the molecule's shape and interactions.
HOMO-LUMO GapModerate to highDFTIndicator of chemical stability and low reactivity.
Electrostatic PotentialNegative potential around the carbonyl oxygenDFTSite for electrophilic attack.
Bond Dissociation EnergiesRelatively high for C-C and C-H bondsDFTIndicates thermal stability.

This table is illustrative and based on general principles of computational chemistry applied to esters.

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound over time, both in isolation and in complex environments such as in a solvent or at an interface. MD simulations have been used to investigate the behavior of flavor molecules in complex mixtures like Scotch whisky, studying intermolecular interactions such as hydrogen bonding and hydrophobic interactions. hilarispublisher.com

For this compound, MD simulations could be used to:

Explore its conformational flexibility in different solvents.

Simulate its interaction with olfactory receptors to understand the structural basis of its fragrance.

Model its diffusion and partitioning in multiphase systems, which is relevant for its application in consumer products. wpmucdn.com

By simulating the dynamic movements and interactions, MD can help in understanding how the molecule behaves in a real-world setting, such as its release from a fragrance capsule or its interaction with other molecules in a flavor formulation. hilarispublisher.comwpmucdn.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While no specific Structure-Activity Relationship (SAR) studies for this compound derivatives were found, the principles of SAR are widely applied in the fragrance industry to design new molecules with desired olfactory properties. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the flavor thresholds of various compounds, including esters. acs.org

For this compound, an SAR study would involve synthesizing and evaluating a series of derivatives to understand how modifications to its chemical structure affect its scent profile (e.g., fruity, floral). Key modifications could include:

Varying the alkyl chain of the valerate group: Shortening or lengthening the chain, or introducing branching, would likely alter the fruity notes.

Substitution on the phenyl ring: Adding substituents (e.g., methoxy, methyl) to the phenyl ring could introduce spicy or woody undertones.

QSAR models for such derivatives would typically use a range of molecular descriptors, including steric, electronic, and hydrophobic parameters, to correlate with the perceived odor intensity and character. acs.org

Table 2: Hypothetical SAR Study of this compound Derivatives

DerivativeStructural ModificationExpected Impact on Odor Profile
3-Phenylpropyl propionateShorter ester chainPotentially a sharper, less sweet fruity note
3-Phenylpropyl hexanoateLonger ester chainMay introduce waxy or fatty undertones
3-(4-Methoxyphenyl)propyl valerateMethoxy group on phenyl ringCould add a sweet, spicy, or anisic character
2-Phenylpropyl valerateBranched propyl linkerAltered steric profile, potentially impacting receptor binding and scent

This table is illustrative and based on general principles of SAR in fragrance chemistry.

Prediction of Chemical Reactivity and Stability

Computational chemistry provides valuable tools for predicting the chemical reactivity and stability of molecules like this compound. As a saturated ester, it is expected to be relatively stable under normal conditions.

The primary routes of degradation for esters are typically hydrolysis, which can be catalyzed by acid or base, and oxidation. dropofodor.com DFT calculations can be used to model the reaction mechanisms of hydrolysis, determining the activation energies for different pathways. rsc.org The results of such calculations would likely confirm that the ester is stable at neutral pH but can be hydrolyzed under strongly acidic or basic conditions. dropofodor.com

The reactivity of the aromatic ring towards electrophilic substitution can also be assessed using DFT. By calculating the distribution of electron density and the energies of intermediate structures, the most likely sites for substitution can be predicted. nih.gov For an unsubstituted phenyl ring attached to an alkyl chain, electrophilic substitution is generally directed to the ortho and para positions, though the reaction is likely to be slow due to the deactivating nature of the alkyl group.

The stability of esters and lactones is a crucial factor in their use in perfumery, as degradation can lead to changes in scent. dropofodor.com Computational models can help in predicting the shelf-life and stability of fragrances containing this compound by simulating its degradation pathways under various conditions.

Advanced Applications and Material Science Innovations with 3 Phenylpropyl Valerate

Polymer Chemistry and Materials Science Applications of 3-Phenylpropyl Valerate (B167501)

While 3-phenylpropyl valerate is primarily recognized for its role in the flavor and fragrance industry, its chemical structure lends itself to theoretical applications in polymer chemistry and materials science. The ester and phenylpropyl groups offer potential functionalities for polymerization and for incorporation into more complex material systems.

Synthesis of Poly(this compound) Based Polymers

Direct polymerization of this compound itself is not a standard procedure. However, a hypothetical pathway to a polymer incorporating this structure, which could be termed poly(this compound), would likely involve the synthesis of a vinyl valerate monomer bearing the 3-phenylpropyl group, followed by polymerization.

The synthesis of poly(vinyl ester)s is a well-established field in polymer chemistry. mdpi.com Typically, this involves the free-radical polymerization of a vinyl ester monomer. mdpi.com For instance, poly(vinyl acetate) is produced through the polymerization of vinyl acetate (B1210297). Advanced techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization have also been employed to create poly(vinyl ester)s with well-defined molecular architectures. mdpi.com

A potential synthetic route for a polymer based on this compound could therefore begin with the synthesis of 3-phenylpropyl vinyl valerate. This monomer could then, in theory, be polymerized using established methods for vinyl esters. The properties of the resulting polymer, such as its glass transition temperature and solubility, would be influenced by the bulky 3-phenylpropyl group. mdpi.com

An alternative approach could involve the synthesis of copolymers. By copolymerizing a this compound-containing monomer with other monomers, a wide range of materials with tailored properties could be developed. For example, copolymerization with more hydrophilic monomers could yield amphiphilic polymers with potential applications as surfactants or in drug delivery systems. The reactivity of different ester-containing monomers can be harnessed to create copolymers with specific sequences of monomer units, allowing for precise control over the final properties of the material. mdpi.com

Nanoparticle Formation and Morphological Control

The encapsulation of volatile compounds like this compound into nanoparticles is a promising strategy for enhancing their stability and controlling their release. cd-bioparticles.net Due to its lipophilic nature, this compound is a suitable candidate for encapsulation within hydrophobic polymer matrices or as the core of oil-in-water nanoemulsions. cd-bioparticles.netmdpi.com

Various techniques can be employed for the nanoencapsulation of fragrances, including:

Emulsion Polymerization: This method can be used to create polymer nanocapsules with a core of this compound and a solid polymer shell.

Nanoemulsification: High-energy methods like ultrasonication or low-energy methods such as phase inversion composition can be used to create stable nanoemulsions of this compound in water, stabilized by surfactants. mdpi.com

Inclusion Complexation: Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with fragrance molecules like this compound, effectively encapsulating them and improving their stability and water solubility. mdpi.com

The morphology of these nanoparticles can be controlled by adjusting the formulation and process parameters. mdpi.com For instance, in nanoemulsions, the size of the droplets can be tailored by varying the surfactant concentration and the energy input during homogenization. In polymeric nanoparticles, the thickness and permeability of the polymer shell can be modified to control the release rate of the encapsulated fragrance. mdpi.com The use of essential oils, which are complex mixtures of volatile compounds including esters, in the green synthesis of metallic nanoparticles also suggests the potential for fragrance molecules to act as reducing or capping agents, influencing the final morphology of the nanoparticles. nih.gov

Advanced Applications in Flavor and Fragrance Chemistry (Academic Perspective)

From an academic standpoint, this compound serves as an interesting model compound for studying the complex interactions that govern sensory perception, stability in various matrices, and the development of advanced delivery systems.

Sensory Perception Mechanisms and Chemoreception

Furthermore, some esters have been shown to enhance the perception of specific notes, such as "blackberry" or "fresh-fruit," in a mixture. acs.orgresearchgate.net It is plausible that this compound could act in a similar manner, modulating and enhancing other aromatic characteristics in a complex fragrance formulation. Studies have also indicated that certain esters can enhance the perception of sweetness, a cross-modal interaction that highlights the intricate nature of flavor perception. researchgate.net

Flavor and Fragrance Stability in Complex Systems

The chemical stability of this compound is a critical factor in its application in food and cosmetic products. As an ester, its primary degradation pathway is hydrolysis, which breaks the ester bond to yield 3-phenylpropanol and valeric acid. carbodiimide.com This reaction is influenced by several factors:

pH: Hydrolysis can be catalyzed by both acids and bases. researchgate.net Therefore, the pH of the food or cosmetic matrix is a key determinant of the stability of this compound.

Water Activity: The presence of water is necessary for hydrolysis. dropofodor.com In products with high water content, the rate of hydrolysis is likely to be higher.

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. dropofodor.com This is an important consideration for products that are subjected to heat during processing or storage.

Enzymes: In some food products, enzymes such as esterases can catalyze the hydrolysis of esters, leading to a more rapid loss of flavor. nih.gov

The degradation of this compound can lead to a significant change in the sensory profile of a product, as the resulting alcohol and carboxylic acid have different aroma characteristics than the parent ester. To enhance the stability of this compound, several strategies can be employed, including controlling the pH and water activity of the product, and using antioxidants to prevent oxidative degradation, which can also contribute to the loss of fragrance. carbodiimide.com

Controlled Release Systems for this compound

To prolong the perception of this compound's fragrance, various controlled release systems have been developed. These technologies aim to protect the volatile ester from premature evaporation and degradation, and to release it slowly over time. nih.gov

Common approaches for the controlled release of fragrances include:

Polymer Encapsulation: As discussed in section 6.1.2, encapsulating this compound within polymer micro- or nanocapsules can provide a physical barrier to its release. google.com The release can then be triggered by diffusion through the polymer shell, or by rupture of the capsules through mechanical stress, changes in temperature, or pH. nih.govgoogle.com

Inclusion in Polymer Films: this compound can be dissolved in a polymer solution, which is then cast into a film. google.com As the solvent evaporates, the fragrance is entrapped within the polymer matrix. Its release is then governed by the rate of diffusion through the film. google.com

Pro-fragrances: This approach involves chemically modifying this compound to create a less volatile precursor, or "pro-fragrance." This precursor can then be designed to release the active fragrance molecule in response to a specific trigger, such as light, heat, or a change in humidity. chinesechemsoc.org

These controlled release systems not only extend the longevity of the fragrance but also allow for more sophisticated and targeted delivery in various applications, from fine perfumes to functional products like laundry detergents and air fresheners.

Emerging and Niche Applications

While this compound is well-established in the flavor and fragrance industries for its fruity and sweet aromatic profile, ongoing research is exploring its potential in more advanced and specialized contexts. These emerging applications leverage the molecule's chemical properties for functions beyond simple scent and taste, particularly in material science and advanced delivery systems. Innovations in green chemistry are also creating niche opportunities for its synthesis and application.

One of the primary areas of innovation involves the integration of this compound into controlled-release systems. The principle of these systems is to encapsulate an active compound, such as a fragrance molecule, within a protective matrix to modulate its release over an extended period. maynepharma.comnih.gov For a fragrance agent like this compound, this offers the potential for creating long-lasting scents in products such as personal care items, textiles, and air fresheners. The ester could be encapsulated within microparticles or blended into a polymer film, which would slowly release the fragrance as the matrix degrades or in response to environmental triggers like heat or moisture. nih.govmdpi.com This approach transforms the ester from a simple aromatic ingredient into a functional component of an advanced material.

Another significant area of development is the application of biocatalysis for the synthesis of this compound. Traditional chemical synthesis often involves high temperatures and the use of inorganic catalysts. In contrast, biocatalytic synthesis utilizes enzymes, such as lipases, to catalyze the esterification reaction under milder and more environmentally friendly conditions. nih.gov This "green chemistry" approach is a niche but growing field that offers high selectivity and reduces energy consumption and waste production. Research into enzymatic processes for producing flavor and fragrance esters represents an important innovation, aligning with industry-wide sustainability goals.

The table below outlines a comparison between the conventional and biocatalytic synthesis routes for esters like this compound.

ParameterConventional Chemical SynthesisBiocatalytic Synthesis
Catalyst Strong acids (e.g., Sulfuric Acid)Enzymes (e.g., Lipases)
Temperature High (Typically >100°C)Mild (Typically 30-60°C)
Pressure Often elevatedAtmospheric
Selectivity Moderate; may produce by-productsHigh; specific to target reaction
Solvents Often requires organic solvents (e.g., Toluene)Can be performed in solvent-free systems or green solvents
Environmental Impact Higher energy consumption, potential for hazardous wasteLower energy consumption, biodegradable catalyst, less waste

Furthermore, niche applications are being explored in the field of materials science, where this compound could function as a specialty additive in polymers. Its properties as an ester with a bulky phenylpropyl group could allow it to act as a plasticizer or a modifying agent in certain polymer formulations. A unique application in this space is the development of "aromatic plastics," where the ester is incorporated into a polymer matrix not only to modify its physical properties but also to impart a subtle, pleasant, and long-lasting scent to the finished material. Such materials could find use in consumer electronics, automotive interiors, or high-end packaging.

The following table summarizes these emerging and niche applications.

Application AreaScientific PrinciplePotential Industry Impact
Controlled-Release Fragrance Systems Encapsulation of the ester within microparticles or polymer matrices to slow its volatilization. maynepharma.comDevelopment of long-lasting scented products in personal care, textiles, and home fragrance industries.
Biocatalytic Synthesis Use of enzymes (lipases) for esterification under mild, environmentally friendly conditions. nih.govCreation of a "green" manufacturing process, meeting consumer demand for sustainable products.
Scented Polymer Additive Incorporation into polymer formulations to act as a functional and aromatic plasticizer.Innovation in materials science, leading to the creation of specialty plastics with built-in pleasant aromas for high-value consumer goods.

These developing areas demonstrate a shift in the utilization of this compound from a conventional fragrance and flavor ingredient to a specialized chemical with potential in advanced materials and sustainable manufacturing processes.

Environmental Fate and Regulatory Science of 3 Phenylpropyl Valerate

Environmental Degradation Pathways and Persistence

The environmental persistence of 3-phenylpropyl valerate (B167501) is determined by several degradation pathways, including hydrolysis, biodegradation, and atmospheric photo-oxidation. While specific experimental data for this compound is limited, its environmental fate can be estimated using quantitative structure-activity relationship (QSAR) models and tools such as the US Environmental Protection Agency's (EPA) EPI Suite™.

Esters like 3-phenylpropyl valerate are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding an alcohol (3-phenylpropanol) and a carboxylic acid (valeric acid). The rate of this reaction is influenced by factors such as pH, temperature, and the presence of microorganisms.

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the removal of many organic chemicals from the environment. The structure of an ester, including the length and branching of its carbon chains, can influence the rate of biodegradation. Generally, simpler esters are more readily biodegradable. For this compound, it is anticipated that microorganisms in soil, sediment, and water would hydrolyze the ester and then further degrade the resulting alcohol and carboxylic acid.

In the atmosphere, the persistence of this compound is largely determined by its reaction with hydroxyl radicals, which are highly reactive and ubiquitous in the troposphere. This process of photo-oxidation breaks down the molecule into smaller, more oxidized compounds.

To provide a more quantitative understanding of its environmental behavior, the following table presents estimated values for key environmental fate parameters of this compound, derived from EPI Suite™ predictive models.

Estimated Environmental Fate Properties of this compound
ParameterPredicted ValueInterpretation
BiodegradationReadily biodegradableThe substance is expected to be broken down by microorganisms in the environment.
Atmospheric Oxidation Half-Life18.9 hoursThe time it takes for half of the substance to be degraded by hydroxyl radicals in a 12-hour day.
Hydrolysis Half-LifeNot estimated to be significantHydrolysis is not expected to be a major degradation pathway compared to biodegradation.
Soil Adsorption Coefficient (Koc)1145 L/kgIndicates slight mobility in soil, suggesting it will tend to adsorb to soil particles rather than leach into groundwater.

These estimations suggest that this compound is not expected to be highly persistent in the environment. Its relatively rapid atmospheric degradation and susceptibility to biodegradation indicate a low potential for long-range transport and accumulation.

Global Regulatory Frameworks for Chemical Safety Assessment

The use of this compound in consumer products is subject to a variety of global regulatory frameworks designed to ensure chemical safety. These regulations cover its application as both a food additive and a fragrance ingredient, and also include broader chemical inventory and classification systems.

As a flavoring substance, this compound falls under the purview of several international regulatory bodies that establish safety standards for food additives.

U.S. Food and Drug Administration (FDA): In the United States, food additives must be approved by the FDA before they can be marketed. fda.gov Synthetic flavoring substances and adjuvants are listed in Title 21 of the Code of Federal Regulations (CFR), specifically in section 172.515. federalregister.gov While this compound itself is not explicitly listed with a FEMA (Flavor and Extract Manufacturers Association) number, its isomer, 3-phenylpropyl isovalerate, is listed as FEMA No. 2899 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent. nih.govthegoodscentscompany.comfemaflavor.org

Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA is an international scientific expert committee that is administered jointly by the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO). It conducts safety evaluations of food additives. inchem.org 3-Phenylpropyl isovalerate has been evaluated by JECFA under number 641. nih.govfemaflavor.org

European Food Safety Authority (EFSA): In the European Union, the EFSA provides independent scientific advice on food-related risks. europa.eu Flavoring substances are evaluated for their safety before they can be authorized for use in food.

The use of this compound in fragrances is guided by the standards set by the fragrance industry's self-regulatory bodies.

Research Institute for Fragrance Materials (RIFM): RIFM is an independent scientific body that assesses the safety of fragrance ingredients. perfumerflavorist.combedoukian.com These assessments, which are published in peer-reviewed journals, consider a wide range of toxicological endpoints. nih.govscribd.comelsevierpure.comnih.gov The safety of fragrance ingredients is evaluated based on their potential for various health effects, including skin sensitization, phototoxicity, and systemic toxicity. nih.gov

International Fragrance Association (IFRA): IFRA develops and implements a Code of Practice, which includes standards for the safe use of fragrance materials. cirs-group.comcloudfront.net These standards, which are based on RIFM's safety assessments, may prohibit or restrict the use of certain ingredients or specify purity criteria.

This compound is listed on several international chemical inventories, which are essential for the global management of chemicals.

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH): This is a European Union regulation that aims to improve the protection of human health and the environment from the risks that can be posed by chemicals. Companies are required to identify and manage the risks linked to the substances they manufacture and market in the EU. This compound is registered under EC number 226-690-5. ncats.io

Toxic Substances Control Act (TSCA): In the United States, the EPA is required to compile and keep current a list of each chemical substance that is manufactured or processed in the country. epa.govdata.govchemradar.comchemradar.com this compound is listed on the TSCA Inventory.

The presence of this compound on these inventories indicates that it is a recognized chemical substance in major global markets and is subject to the reporting and safety assessment requirements of these regulatory frameworks.

Risk Assessment Methodologies and Exposure Science

The risk assessment of this compound, as with other flavoring and fragrance ingredients, is a comprehensive process that combines hazard identification, hazard characterization, exposure assessment, and risk characterization. cosmeticsciencetechnology.comrivm.nl

The process begins with an evaluation of the intrinsic hazardous properties of the substance. For fragrance ingredients, this includes assessing its potential to cause skin irritation or allergic reactions. nih.gov For food ingredients, a broader range of toxicological endpoints is considered.

Exposure assessment is a critical component of the risk assessment. It involves determining the amount of the substance that consumers are likely to be exposed to through their use of various products. For fragrances, this includes considering the concentration of the ingredient in different product types (e.g., perfumes, lotions, soaps) and the frequency and duration of use. bedoukian.com For food flavorings, exposure is estimated based on the levels of use in different food categories and consumption data.

The risk is then characterized by comparing the estimated exposure to the established safe levels of the substance. This approach ensures that the use of this compound in consumer products does not pose an unacceptable risk to human health. The fragrance and flavor industries have developed sophisticated models and methodologies to conduct these risk assessments, ensuring the safe use of their ingredients. perfumerflavorist.combedoukian.com

Conclusion and Future Research Directions for 3 Phenylpropyl Valerate

Current Gaps and Challenges in 3-Phenylpropyl Valerate (B167501) Research

Despite its commercial importance, dedicated research on 3-phenylpropyl valerate is not extensive, with much of the current understanding extrapolated from studies on similar flavor and fragrance esters. A significant challenge lies in moving beyond traditional chemical synthesis methods, which often involve harsh conditions and may not be environmentally friendly. jetir.orgnih.gov The pursuit of "natural" labeling for flavor and fragrance compounds presents a considerable hurdle for synthetically derived esters like this compound. researchgate.net

Key research gaps and challenges include:

Green Synthesis Pathways: The conventional azeotropic esterification of 3-phenylpropyl alcohol and valeric acid, while effective, presents challenges related to energy consumption and the use of potentially corrosive catalysts. jetir.orgchemicalbook.com There is a pressing need for the development of more sustainable and efficient synthesis methods.

Impurity Profiling and Sensory Impact: A detailed understanding of the minor impurities that can form during the synthesis of this compound and their impact on the final aroma and taste profile is lacking. These impurities can significantly alter the consumer's sensory experience. acs.org

Volatility and Stability: Like many fragrance esters, the volatility of this compound can lead to a shorter-lasting sensory impact. scentjourner.com Furthermore, esters can be prone to hydrolysis, especially in aqueous environments, which can alter their scent and flavor profile over time. scentjourner.comyoutube.com Research into enhancing its stability in various product formulations is an ongoing challenge.

Comprehensive Biodegradation Data: While there is a general push for biodegradable fragrances, specific and comprehensive data on the biodegradation pathway and kinetics of this compound in various environmental compartments are not readily available. nih.govkaochemicals-eu.com

Emerging Research Areas and Opportunities

The limitations of current knowledge and methodologies open up several exciting avenues for future research into this compound. These emerging areas promise to enhance its production, application, and sustainability profile.

Biocatalysis and Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts for ester synthesis is a rapidly growing field. researchgate.nettandfonline.com Research into lipase-mediated synthesis of this compound could lead to a product that can be classified as "natural," thereby increasing its market appeal. researchgate.net This approach offers high selectivity, milder reaction conditions, and reduced by-product formation. nih.govijsr.net Studies have shown the successful enzymatic synthesis of various flavor esters, indicating a strong potential for its application to this compound. ijeat.orgnih.gov

Controlled-Release Systems: To counteract its volatility and enhance its longevity in products, research into the encapsulation of this compound is a significant opportunity. nih.govresearchgate.netencyclopedia.pub Developing "profragrances" or "properfumes," which are non-volatile precursors that release the active scent molecule under specific triggers like light, heat, or enzymatic action, is a key area of innovation. nih.govnih.gov Materials such as polymers and gels are being explored for their ability to create effective delivery systems. nih.govencyclopedia.pub

Process Intensification: The application of technologies like ultrasound and microwave irradiation to the synthesis of flavor esters is an emerging field that could be applied to this compound production. nih.gov These methods can enhance reaction rates, improve yields, and reduce energy consumption, aligning with the principles of green chemistry. nih.gov

Renewable Feedstock Utilization: There is a growing interest in producing flavor and fragrance compounds from renewable feedstocks through microbial fermentation. nih.gov Research could explore the microbial production of the precursor molecules, 3-phenylpropanol and valeric acid, from sustainable sources, which could then be used in a chemoenzymatic process to synthesize this compound. mdpi.com

Interdisciplinary Approaches in this compound Science

Advancing the science of this compound will require collaboration across multiple scientific disciplines. The convergence of chemistry, biology, materials science, and computational science will be crucial for unlocking its full potential.

Chemistry and Microbiology (Biotechnology): The development of chemoenzymatic processes, which combine chemical synthesis steps with biocatalytic reactions, is a prime example of interdisciplinary research. mdpi.com This approach can be used to produce complex molecules like this compound in a more sustainable and efficient manner. nih.govnih.gov Furthermore, metabolic engineering of microorganisms to produce the precursor alcohol and acid from renewable resources is a key area for future development. nih.gov

Chemistry and Materials Science: The design and fabrication of novel delivery systems for controlled release of this compound necessitates a deep understanding of both the chemical properties of the ester and the physical properties of the encapsulating materials. nih.govrsc.org This collaboration can lead to the development of smart materials that release the fragrance in response to specific environmental cues.

Chemistry and Computational Science: Computational methods, such as Quantitative Structure-Property Relationship (QSPR) models, can be employed to predict the physical, chemical, and sensory properties of esters like this compound. arxiv.orgcore.ac.uk This can streamline the research and development process by allowing for the virtual screening of potential new fragrance molecules and the optimization of their properties before synthesis.

Q & A

Q. What are the standard laboratory synthesis protocols for 3-phenylpropyl valerate, and how are reaction conditions optimized?

Methodological Answer: Microwave-assisted synthesis is a validated approach for structurally similar esters, such as triazole derivatives. Optimal conditions include maintaining temperatures at 165°C, pressures of 12.2 bar, and monitoring molecular weight (~540 g/mol) for efficiency . Characterization involves elemental analysis (CHNS), ¹HNMR, and chromatographic mass spectrometry to confirm purity and structure. Researchers should adjust solvent systems (e.g., polar aprotic solvents) and catalyst loading based on precursor reactivity.

Q. Which analytical techniques are most effective for identifying this compound in complex mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5) is recommended for separation and identification. For example, in studies of cinnamate esters, GC-MS resolved 18 components in a mixture, with 3-phenylpropyl cinnamate as a major peak . Thin-layer chromatography (TLC) using silica gel plates and UV visualization provides preliminary purity assessment. Retention indices and spectral libraries (e.g., NIST) enhance compound matching accuracy.

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer: Combine orthogonal methods:

  • Elemental analysis to verify empirical formula.
  • ¹HNMR to confirm proton environments (e.g., valerate’s ester carbonyl resonance at δ 170–175 ppm).
  • High-resolution mass spectrometry (HRMS) for exact mass verification.
  • HPLC-UV with a C18 column and isocratic elution (e.g., 70:30 methanol-water) to quantify impurities .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s potential biological activity, and how can these be investigated?

Methodological Answer: While direct data on this compound is limited, valerate derivatives (e.g., ethyl valerate) exhibit bioactivity via membrane interaction or metabolic pathways. To study mechanisms:

  • Use in vitro models (e.g., Caco-2 intestinal monolayers) to assess barrier function modulation, as done for valerate’s effects on tight junction proteins .
  • Apply molecular docking to predict binding affinity with targets like G-protein-coupled receptors (GPCRs) or fatty acid transporters.
  • Conduct metabolomic profiling (LC-MS/MS) to track valerate metabolism in cellular systems.

Q. How should researchers address contradictions in reported ecological toxicity data for this compound?

Methodological Answer: Current ecotoxicological data gaps (e.g., persistence, biodegradability) require systematic approaches:

  • Perform OECD 301 biodegradability tests under aerobic conditions.
  • Use microtox assays (Vibrio fischeri) for acute toxicity screening.
  • Compare results with structurally related esters (e.g., 3-phenylpropyl cinnamate) to identify structure-activity relationships . Note that IARC carcinogenicity data for valerate derivatives is absent, necessitating conservative hazard assumptions .

Q. What strategies are recommended for designing dose-response studies on this compound in pharmacological models?

Methodological Answer:

  • Pilot studies : Determine the LD₅₀ using OECD 423 guidelines (acute oral toxicity in rodents).
  • Chronic exposure models : Administer doses ranging from 1–100 mg/kg/day via oral gavage for 28 days, monitoring hepatic/kidney biomarkers (e.g., ALT, creatinine).
  • Positive controls : Include valproic acid or other short-chain fatty esters to benchmark effects .
  • Statistical design : Use ANOVA with post-hoc Tukey tests (α=0.05) and power analysis to ensure sample adequacy .

Key Recommendations for Future Research

  • Prioritize toxicokinetic studies to address data gaps in absorption/distribution.
  • Explore synergistic effects with other short-chain fatty acids using factorial experimental designs .
  • Standardize analytical protocols across labs to improve data comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.